molecular formula C18H21N3O3S B6560375 N-[4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide CAS No. 921802-23-5

N-[4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide

Cat. No.: B6560375
CAS No.: 921802-23-5
M. Wt: 359.4 g/mol
InChI Key: NPZFTELMHVWQDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thiazole core substituted at the 4-position with a carbamoylmethyl group bearing a [2-(4-methoxyphenyl)ethyl] moiety and at the 2-position with a cyclopropanecarboxamide group.

Properties

IUPAC Name

N-[4-[2-[2-(4-methoxyphenyl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c1-24-15-6-2-12(3-7-15)8-9-19-16(22)10-14-11-25-18(20-14)21-17(23)13-4-5-13/h2-3,6-7,11,13H,4-5,8-10H2,1H3,(H,19,22)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPZFTELMHVWQDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CC2=CSC(=N2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide is a complex organic compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's synthesis, biological mechanisms, and research findings related to its activity.

Chemical Structure and Synthesis

The compound features a cyclopropanecarboxamide moiety linked to a thiazole ring and a methoxyphenyl group. The synthesis typically involves multi-step organic reactions, including the formation of the thiazole ring and the introduction of functional groups through controlled conditions to optimize yield and purity.

Synthetic Routes

  • Formation of Thiazole Ring : Using thionyl chloride and appropriate precursors.
  • Introduction of Methoxyphenyl Group : Utilizing 4-methoxyphenethylamine as a key reagent.
  • Final Assembly : Combining the cyclopropanecarboxamide with the thiazole derivative under specific reaction conditions.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes or receptors. These interactions can lead to various biological effects, including:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to reduced cell proliferation.
  • Receptor Modulation : By binding to receptors, it may alter signaling pathways associated with inflammation or cancer progression.

In Vitro Studies

Recent studies have investigated the cytotoxic effects of this compound on various cancer cell lines. For instance, a study demonstrated that it could enhance pro-apoptotic effects in chemoresistant tumor cells when combined with staurosporine, indicating potential use in cancer therapy .

Case Studies

  • Cytotoxicity Against Tumor Cells : In vitro testing showed that this compound exhibited significant cytotoxicity against human medullary thyroid carcinoma cell lines, suggesting its role as a potential chemotherapeutic agent .
  • Anti-inflammatory Properties : Other studies have indicated that compounds within this class may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

Data Tables

Biological ActivityObserved EffectReference
CytotoxicityEnhanced apoptosis in tumor cells
Enzyme InhibitionReduced proliferation in cancer cells
Anti-inflammatoryDecreased inflammatory markers

Comparison with Similar Compounds

Structural Analogs with Cyclopropanecarboxamide-Thiazole Scaffolds

(a) N-(4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)cyclopropanecarboxamide (923139-08-6)
  • Structure: Shares the cyclopropanecarboxamide-thiazole backbone but substitutes the 4-position with a p-tolylamino (4-methylphenyl) group.
  • Key Differences: Substituent: The target compound’s [2-(4-methoxyphenyl)ethyl]carbamoyl group introduces a methoxy group absent in 923139-08-4. Molecular Formula: C16H17N3O2S (923139-08-6) vs. C17H19N3O3S (target). The additional oxygen in the target increases polarity.
  • Implications : The methoxy group may improve pharmacokinetic properties, such as solubility, compared to the methyl group in 923139-08-5.
(b) N-(4-Chlorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide (77414-54-1)
  • Structure : Replaces the thiazole ring with a benzothiazole and substitutes the 4-position with chlorine.
  • Substituent: Chlorine’s electron-withdrawing effects contrast with the methoxy group’s electron-donating nature, altering electronic interactions with target proteins.
  • Implications : The target compound’s methoxyethyl carbamoyl group may offer better target engagement in polar binding pockets.

Analogs with Alternative Carboxamide Groups

(a) N-{4-[4-(2-Methyl-2-propanyl)phenyl]-1,3-thiazol-2-yl}cyclopentanecarboxamide ()
  • Structure : Cyclopentanecarboxamide replaces cyclopropanecarboxamide, and a tert-butyl group is present at the 4-position.
  • Substituent: The tert-butyl group is highly hydrophobic, whereas the target’s methoxyphenyl ethyl balances hydrophobicity with polarity.
  • Implications : The target compound’s methoxy group may improve solubility and reduce off-target interactions.
(b) Compound 70 ()
  • Structure : Features a benzo[d][1,3]dioxol-5-yl group and a 4-methoxyphenyl substituent.
  • Key Differences :
    • Substituents : The dioxolane ring enhances metabolic stability but adds steric bulk, possibly hindering membrane permeability compared to the target’s linear ethyl chain .
  • Implications : The target compound’s simpler substituent may offer superior bioavailability.

Functional and Binding Comparisons

(a) Hydrophobic and Hydrogen-Bonding Interactions
  • Target Compound : The methoxy group facilitates hydrogen bonding, while the cyclopropane enhances hydrophobic enclosure, a critical factor in binding affinity per Glide XP scoring (). Analogs lacking these features (e.g., 923139-08-6) may exhibit weaker target engagement .
  • Docking Studies : Molecular modeling suggests that the methoxyphenyl ethyl group in the target occupies hydrophobic pockets more effectively than tert-butyl or chlorophenyl groups in analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.